1-(3-CHLORO-1-METHYLINDAZOL-5-YL)METHANAMINE HYDROCHLORIDE
Description
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring an indazole core substituted with a chlorine atom at position 3, a methyl group at position 1, and a methanamine moiety at position 5, forming a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
(3-chloro-1-methylindazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13;/h2-4H,5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBVLIFPVFTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C(=N1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone as starting materials . The reaction typically occurs under acidic conditions, such as using acetic acid or hydrochloric acid as catalysts . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key attributes of 1-(3-chloro-1-methylindazol-5-yl)methanamine hydrochloride with three structurally related compounds from the evidence:
*Calculated based on elemental composition.
Key Observations:
- Heterocycle Core : The target compound’s indazole core distinguishes it from imidazole and pyrazole analogs. Indazole’s fused benzene ring enhances aromaticity and may improve metabolic stability compared to imidazole or pyrazole derivatives .
- This contrasts with the cyclopropyl group in the imidazole analog, which introduces steric bulk .
- Salt Form : The hydrochloride salt in the target compound and pyrazole analog improves aqueous solubility, critical for pharmacokinetics.
Research Findings and Functional Insights
Stability and Degradation
- The pyrazole-indole hybrid in exhibits a high decomposition temperature (281–282°C), suggesting thermal stability due to its fused aromatic system . This aligns with expectations for the target indazole derivative, which shares a similar fused-ring architecture.
- The imidazole analog’s cyclopropyl substituent may reduce ring strain compared to methyl groups, but its dihydrochloride salt could limit solubility in non-polar environments .
Spectroscopic and Analytical Data
- Mass spectrometry (MS) data for the pyrazole-indole hybrid () reveals a base peak at m/z 239 (100% rel. int.), corresponding to fragmentation of the benzoylamino group. This contrasts with simpler fragmentation patterns expected for the target compound due to its lack of an amide bond .
- Elemental analysis discrepancies in (e.g., C: 66.25% found vs.
Biological Activity
1-(3-Chloro-1-methylindazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological properties of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula : C9H11ClN3·HCl
- Molecular Weight : 232.11 g/mol
- CAS Number : 1345866-68-3
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial properties by disrupting cellular processes such as protein synthesis and cell wall integrity.
Antimicrobial Activity
Recent studies have shown that derivatives of indazole compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study reported that certain indazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | TBD |
| Indazole derivative A | MRSA | 0.25 |
| Indazole derivative B | Cryptococcus neoformans | ≤0.25 |
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. In vitro studies assessing the cytotoxic effects on human embryonic kidney cells (HEK293) indicated that while some derivatives showed cytotoxicity, others, notably those with halogen substitutions, demonstrated minimal toxicity at effective antimicrobial concentrations .
Case Studies
-
Case Study on Indazole Derivatives :
A study published in Nature Communications investigated a series of indazole derivatives, including this compound. The researchers found that specific substitutions enhanced antibacterial activity while maintaining low cytotoxicity levels. This highlights the potential for designing safer therapeutic agents based on structural modifications . -
Clinical Relevance :
The relevance of these findings extends to clinical applications where resistant bacterial strains pose significant treatment challenges. The ability of compounds like this compound to inhibit resistant strains could lead to novel treatment options for infections that are currently difficult to manage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
